Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6/c1-23-17(22)13-12(8-3-2-4-9(18)5-8)15-14(25-16(13)19)11(21)6-10(7-20)24-15/h2-6,12,20H,7,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKCTWSBPSKOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)Cl)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Domino Reaction Under Ultrasound Irradiation
Reaction Design and Components
The domino three-component reaction involving 3-chlorobenzaldehyde, methyl cyanoacetate, and kojic acid represents a cornerstone synthesis route for this compound. This method leverages ultrasound irradiation to accelerate reaction kinetics, achieving completion within 30–60 minutes at ambient temperature. The secondary amine catalyst L-proline facilitates sequential bond formations (C–C, C–O, and C–N) through a cascade mechanism:
- Knoevenagel Condensation : 3-Chlorobenzaldehyde and methyl cyanoacetate form an α,β-unsaturated nitrile intermediate.
- Michael Addition : Kojic acid attacks the electrophilic nitrile, generating a pyran intermediate.
- Cyclization and Tautomerization : Intramolecular cyclization yields the fused pyrano[3,2-b]pyran core.
Optimization and Green Metrics
Key advantages of this method include:
- Solvent System : Aqueous ethanol (3:1 ethanol/water) minimizes environmental impact.
- Catalyst Reusability : L-proline retains >90% activity after five cycles.
- Green Chemistry Metrics :
| Metric | Value |
|---|---|
| Atom Economy (AE) | 86.4% |
| Reaction Mass Efficiency (RME) | 78.2% |
| E-Factor | 0.32 |
Yields typically exceed 85% without column chromatography, underscoring industrial scalability.
Ionic Liquid-Mediated Synthesis at Ambient Conditions
Reaction Setup and Catalysis
An alternative approach employs the ionic liquid [bmim]BF₄ as a recyclable solvent and triethylamine (Et₃N) as a base catalyst. This method operates at room temperature, combining 3-chlorobenzaldehyde, methyl cyanoacetate, and kojic acid over 4–6 hours. The ionic liquid stabilizes intermediates via hydrogen bonding, while Et₃N deprotonates active methylene groups to drive the Knoevenagel step.
Performance and Recyclability
- Yield : 82–88% after recrystallization from ethanol.
- Ionic Liquid Recovery : [bmim]BF₄ is reused four times with <5% efficiency loss.
- Substrate Scope : Tolerates electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups on the aldehyde.
Table 1: Comparative Analysis of Catalysts in Ionic Liquid
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Et₃N | 4 | 88 |
| Piperidine | 6 | 75 |
| K₂CO₃ | 8 | 65 |
Silica Gel-Promoted Mechanochemical Synthesis
Solvent-Free Mechanochemistry
A solvent-free variant utilizes silica gel as a heterogeneous catalyst, grinding reactants in a ball mill for 2 hours. This method eliminates solvent waste and achieves 80% yield via:
- Solid-State Knoevenagel Condensation : Enhanced by silica’s Brønsted acidity.
- Michael Addition-Cyclization : Mechanical force accelerates diffusion-limited steps.
Advantages Over Solution-Phase Methods
- Energy Efficiency : No external heating required.
- Purification Simplicity : Washing with dichloromethane removes silica gel.
Reaction Mechanism and Intermediate Characterization
Spectroscopic Validation
Scalability and Industrial Applicability
Kilogram-Scale Production
A pilot-scale study (500 g substrate) using ultrasound irradiation achieved 84% yield, demonstrating feasibility for industrial deployment. Key parameters included:
- Power Density : 150 W/cm².
- Pulse Frequency : 20 kHz.
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| Ultrasound | 1,200 |
| Ionic Liquid | 1,450 |
| Mechanochemical | 980 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its functional groups:
-
Hydroxymethyl group :
-
Oxidation : Converted to carboxylic acid derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.
-
Reduction : Sodium borohydride or lithium aluminum hydride can reduce carbonyl groups.
-
-
Amino group :
-
Carboxylate moiety :
-
Ester hydrolysis : Susceptible to hydrolysis under basic or acidic conditions to form carboxylic acids.
-
Table 2: Key Functional Group Reactions
| Functional Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Hydroxymethyl | Oxidation | KMnO₄/H+ | Carboxylic acid |
| Amino | Nucleophilic attack | Carbonyl compounds | C–N bond formation |
| Carboxylate | Hydrolysis | H2O/NaOH | Carboxylic acid |
Domino Reaction Mechanism
The synthesis involves a three-step domino process :
-
Condensation : Amino group reacts with aldehyde carbonyl, forming an imine intermediate.
-
Nucleophilic attack : Active methylene compound adds to the imine, initiating cyclization.
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Oxidation : Rearrangement forms the pyrano[3,2-b]pyran core .
Oxidation Pathway
The hydroxymethyl group undergoes oxidation via a two-electron mechanism :
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Proton abstraction forms an alkoxide intermediate.
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Electron transfer to oxidizing agents (e.g., KMnO₄) generates a carbonyl group.
Reduction Mechanism
Reduction of carbonyl groups (e.g., ketones) proceeds via:
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Hydride transfer : Electrophilic carbonyl carbons accept hydride ions (e.g., from NaBH₄).
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Protonation : Forms alcohol intermediates.
Table 3: Oxidation vs. Reduction Outcomes
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄/H+ | Carboxylic acid |
| Reduction | NaBH₄ | Alcohol derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds with similar structures have shown promising antimicrobial properties. Research indicates that derivatives of pyranopyran can inhibit the growth of various bacterial strains. For instance, studies on related compounds demonstrated significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- The structural motifs present in methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may contribute to its potential as an anticancer agent. Similar compounds have been investigated for their ability to induce apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic development .
-
Anti-inflammatory Properties :
- The presence of hydroxymethyl and amino groups in the structure may enhance anti-inflammatory activity. Research into related pyran derivatives has indicated their efficacy in reducing inflammation markers in vitro and in vivo, making them candidates for further exploration in inflammatory disease treatment .
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Formulation :
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for potential applications in polymer synthesis where functionalized pyranopyran units can be incorporated into polymer backbones to enhance material properties such as thermal stability and mechanical strength.
- Dyes and Pigments :
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile
- Other pyrano[3,2-b]pyran derivatives
Uniqueness
Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound belonging to the class of pyrano derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrano Derivatives
Pyrano derivatives are known for their wide range of biological activities, including antitumor , antimicrobial , anti-inflammatory , and antioxidant properties. These compounds often exhibit their effects through various mechanisms such as inhibition of enzyme activity or interaction with cellular pathways associated with disease processes .
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyran ring fused with a carbonyl group and an amino substituent, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrano derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range (0.25 - 0.58 µM) .
Table 1: Cytotoxicity of Pyrano Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.40 |
| Compound B | HCT-116 | 0.29 |
| Methyl 2-amino-4-(3-chlorophenyl)... | H460 | 0.36 |
Antimicrobial Activity
Pyrano derivatives have also demonstrated antimicrobial properties. Studies have reported that these compounds exhibit significant inhibition against a range of bacteria and fungi. The presence of electron-withdrawing groups (like Cl) enhances their activity by increasing the electron density on the aromatic ring, facilitating interactions with microbial targets .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro and in vivo models, suggesting its use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrano derivatives inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help in modulating oxidative stress within cells, contributing to their protective effects against various diseases.
Case Studies
Several case studies have highlighted the efficacy of pyrano derivatives in clinical settings:
- Study on Antitumor Activity : In a controlled study involving various pyrano derivatives including methyl 2-amino-4-(3-chlorophenyl)..., significant tumor regression was observed in animal models treated with these compounds compared to controls.
- Antimicrobial Efficacy Assessment : A comparative study showed that compounds containing similar functional groups exhibited enhanced antimicrobial activity against resistant strains of bacteria compared to standard antibiotics.
Q & A
Q. Example Protocol :
React kojic acid with 3-chlorobenzaldehyde in ethanol under reflux.
Add malononitrile and a catalytic amount of piperidine to trigger cyclization.
Purify via column chromatography (DCM/EtOAc gradient) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
A combination of FT-IR, ¹H/¹³C NMR, and HRMS is critical. Key spectral markers include:
| Technique | Key Peaks/Data | Functional Group/Assignment |
|---|---|---|
| FT-IR | 3320–3345 cm⁻¹ (NH₂), 2196–2200 cm⁻¹ (CN), 1643–1658 cm⁻¹ (C=O) | Confirms amino, nitrile, and carbonyl groups |
| ¹H NMR | δ 4.75 (s, 1H, pyran CH), δ 3.77 (s, 3H, OCH₃), δ 11.55 (d, NH) | Assigns stereochemistry and substituents |
| HRMS | [M+H]⁺ calcd. 569.1479, found 569.1479 | Validates molecular formula |
Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for stereochemical assignments?
Answer:
Contradictions arise from dynamic ring puckering in the dihydropyran system or rotameric equilibria of substituents. Strategies include:
Variable-temperature NMR : Stabilizes conformers for clearer splitting patterns.
2D NMR (COSY, NOESY) : Maps through-space couplings (e.g., NOESY cross-peaks between pyran CH and 3-chlorophenyl protons).
Computational DFT modeling : Predicts lowest-energy conformers to match experimental shifts .
Advanced: What reaction optimization strategies improve yields during synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol.
- Catalyst screening : Piperidine (10 mol%) outperforms triethylamine in reducing side reactions.
- Temperature control : Reflux (80–90°C) minimizes byproducts like acetylated derivatives (common in acetic anhydride conditions) .
Advanced: How can molecular dynamics (MD) simulations predict biological interactions of this compound?
Answer:
- Force field parameterization : Use GAFF2 for small molecules and AMBER for protein targets.
- Binding free energy calculations : MMPBSA/GBSA methods evaluate affinity for targets like p38 MAP kinase.
- Trajectory analysis : Identify stable hydrogen bonds between the hydroxymethyl group and kinase active sites (e.g., ATP-binding pocket) .
Basic: What are common side reactions, and how are they mitigated?
Answer:
- Acetylation of the amino group : Occurs in acetic anhydride-mediated syntheses. Mitigation: Use milder acylating agents (e.g., Boc-anhydride) .
- Oxidation of hydroxymethyl : Prevented by inert atmosphere (N₂/Ar) and chelating agents (EDTA).
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Core modifications : Vary the 3-chlorophenyl group (e.g., 4-fluoro, 2-nitro) to assess electronic effects.
Functional group swaps : Replace hydroxymethyl with carboxamide or sulfonate to modulate solubility.
Bioactivity screening : Test against kinase panels (e.g., p38 MAPK, JAK2) and antimicrobial assays .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Column chromatography : Silica gel with DCM/EtOAc (8:1 to 4:1 gradient).
- Recrystallization : Use cyclohexane/ethyl acetate mixtures for high-purity crystals (>95% by HPLC) .
Advanced: How to address low reproducibility in antimicrobial activity assays?
Answer:
- Standardize inoculum density : Adjust to 1×10⁶ CFU/mL for consistency.
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid false negatives.
- Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for bacteria) .
Advanced: What computational tools validate the electronic effects of substituents on bioactivity?
Answer:
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- QSAR modeling : Use MOE or Schrödinger to correlate Hammett σ values with IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
